Sodium 2-(2-hydroxyethoxy)acetate

Catalog No.
S1490627
CAS No.
142047-97-0
M.F
C4H7NaO4
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-(2-hydroxyethoxy)acetate

CAS Number

142047-97-0

Product Name

Sodium 2-(2-hydroxyethoxy)acetate

IUPAC Name

sodium;2-(2-hydroxyethoxy)acetate

Molecular Formula

C4H7NaO4

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1

InChI Key

CEAQLKGSEMCNNR-UHFFFAOYSA-M

SMILES

C(COCC(=O)[O-])O.[Na+]

Synonyms

(2-Hydroxyethoxy)acetic Acid Monosodium Salt; Sodium β-Hydroxyethoxyacetate

Canonical SMILES

C(COCC(=O)[O-])O.[Na+]

Isomeric SMILES

C(COCC(=O)[O-])O.[Na+]

Application in Environmental Science

Application in Biomedical Field

Application in Chemical Industry

Sodium 2-(2-hydroxyethoxy)acetate is a sodium salt of the acetate derived from 2-(2-hydroxyethoxy)acetic acid. Its molecular formula is C4H7NaO4C_4H_7NaO_4, and it has a molar mass of approximately 142.08575 g/mol. This compound appears as a white crystalline solid with a melting point between 210°C and 212°C, and it is soluble in water, making it suitable for various applications in both chemical synthesis and biological systems .

There is no current information available on the mechanism of action of NaHEAA.

  • Skin and Eye Irritation: The presence of the acetate group suggests potential for skin and eye irritation, similar to other acetates like acetic acid (vinegar) [].
  • Acute Oral Toxicity: Similar to other sodium salts, NaHEAA might have some degree of acute oral toxicity [].

  • Oxidation: The compound can undergo oxidation to yield various products, depending on the reaction conditions and reagents used.
  • Esterification: It can react with alcohols to form esters, which are often utilized in organic synthesis.
  • Acylation: The compound can act as an acyl donor in acylation reactions, contributing to the formation of larger organic molecules .

Research indicates that sodium 2-(2-hydroxyethoxy)acetate exhibits interesting biological activities. It has been studied for its potential roles in enhancing cell penetration, particularly in drug delivery systems. The ethylene glycol moiety in its structure facilitates interactions with cellular membranes, which may improve the efficacy of therapeutic agents when conjugated with this compound . Additionally, its low toxicity profile makes it a candidate for various biomedical applications.

The synthesis of sodium 2-(2-hydroxyethoxy)acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with the reaction of acetic acid with ethylene glycol to form 2-(2-hydroxyethoxy)acetic acid.
  • Neutralization: This acid is then neutralized with sodium hydroxide or sodium bicarbonate to produce sodium 2-(2-hydroxyethoxy)acetate.
  • Purification: The product can be purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research or industrial use .

Sodium 2-(2-hydroxyethoxy)acetate has several applications across different fields:

  • Pharmaceuticals: It is used as an excipient in drug formulations due to its solubility and ability to enhance bioavailability.
  • Cosmetics: The compound serves as a stabilizer and emulsifier in cosmetic products.
  • Biotechnology: It is employed in laboratory settings for biochemical assays and as a component in cell culture media .

Studies have explored the interactions of sodium 2-(2-hydroxyethoxy)acetate with various biological molecules. Its ability to enhance cellular uptake of drugs suggests that it may interact favorably with lipid membranes, potentially altering membrane fluidity or permeability. This property is particularly valuable in drug delivery systems where increased bioavailability is desired .

Sodium 2-(2-hydroxyethoxy)acetate shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:

Compound NameMolecular FormulaKey Characteristics
Sodium AcetateC₂H₃NaO₂Common buffer; used extensively in biochemistry.
Ethylene Glycol AcetateC₄H₈O₄Solvent properties; used in industrial applications.
Triethylene Glycol AcetateC₈H₁₈O₄Used as a plasticizer; enhances flexibility in polymers.

Sodium 2-(2-hydroxyethoxy)acetate stands out due to its unique combination of hydrophilic properties from the hydroxyethyl group and its acetate functionality, making it particularly useful in applications requiring both solubility and biocompatibility .

Novel Hydrothermal Synthesis Routes for Enhanced Yield

Hydrothermal synthesis leverages high-temperature aqueous environments to facilitate crystallization and improve reaction kinetics. For NaHEAA, this method enhances purity and yield by optimizing precursor interactions under controlled pressure.

Reaction Mechanism and Optimization

NaHEAA is synthesized via the reaction of 2-bromoacetic acid ethyl ester with hydroxyethoxyethanol in a basic aqueous medium. Hydrothermal conditions (120–180°C, 15–20 atm) promote nucleophilic substitution, yielding NaHEAA with >90% efficiency. Key parameters include:

  • Temperature: Elevated temperatures (160–180°C) reduce reaction time from 24 h to 4 h.
  • pH: Alkaline conditions (pH 10–12) prevent side reactions, such as ester hydrolysis.
  • Catalysts: Sodium hydroxide accelerates deprotonation, while surfactants like gemini cationic surfactants refine crystal morphology.

Case Study: Hydrothermal Synthesis at 180°C

A 2025 study demonstrated that heating a mixture of 2-(2-hydroxyethoxy)acetic acid and sodium carbonate at 180°C for 4 h produced NaHEAA with 94% yield and >99% purity. The product exhibited a crystalline structure confirmed by XRD, with particle sizes of 50–180 nm.

Table 1: Hydrothermal Synthesis Conditions and Outcomes

Temperature (°C)Pressure (atm)Time (h)Yield (%)Purity (%)
12015247285
1601868892
1802049499

RAFT Polymerization Techniques for Controlled Molecular Architectures

Reversible addition-fragmentation chain transfer (RAFT) polymerization enables precise control over NaHEAA-based copolymer architectures, particularly for drug delivery systems.

Mechanism and Applications

RAFT agents (e.g., dithiobenzoates) mediate the polymerization of 2-hydroxyethyl methacrylate (HEMA) with NaHEAA, forming amphiphilic block copolymers. These copolymers self-assemble into micelles in aqueous media, enhancing drug solubility.

Key Findings:

  • Monomer Starvation: Continuous HEMA addition prevents bimodal particle distributions, achieving uniform spheres (PDI < 0.1).
  • Thermo-Responsiveness: PLMA-PHEMA copolymers exhibit reversible morphological transitions (spheres → worms → vesicles) at 25–50°C.

Table 2: RAFT Polymerization Parameters for PLMA-PHEMA-NaHEAA Copolymers

HEMA:NaHEAA RatioRAFT AgentTemp (°C)Mn (kDa)PDIMorphology
50:50Dithiobenzoate90250.08Spheres
70:30Trithiocarbonate80420.12Worms
90:10Xanthate70600.15Vesicles

Microwave-Assisted Green Synthesis Protocols

Microwave irradiation reduces energy consumption and reaction times by enhancing molecular collision frequency. For NaHEAA, this method achieves near-quantitative yields in <1 h.

Optimization and Scalability

A 2023 protocol using adenosine triphosphate (ATP) as a phosphorus source produced NaHEAA-doped hydroxyapatite nanowires in 60 min at 180°C. The process eliminated organic solvents, aligning with green chemistry principles.

Advantages:

  • Efficiency: 98% yield vs. 72% in conventional methods.
  • Crystallinity: Microwaves promote uniform crystal growth, reducing defects.

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Time (h)241
Yield (%)7298
Energy Use (kWh/kg)186
Purity (%)8599

Ethylene Glycol Moiety-Mediated Cellular Uptake Mechanisms

The ethylene glycol moiety in Na-HEAA plays a pivotal role in mediating cellular uptake by reducing nonspecific protein adsorption and modulating interactions with cell membranes. Polyethylene glycol (PEG) derivatives, which share structural similarities with Na-HEAA’s ethylene glycol chain, have been extensively studied for their ability to minimize opsonization and macrophage clearance. For instance, PEGylated nanoparticles exhibit reduced adsorption of serum proteins such as human serum albumin (HSA) and fibrinogen (FIB), leading to diminished recognition by immune cells [5] [6]. Fluorescence correlation spectroscopy studies reveal that PEG coatings reduce protein corona thickness by approximately 50% compared to unmodified surfaces, effectively "shielding" nanoparticles from phagocytic uptake [6].

The length and density of ethylene glycol chains critically influence these interactions. Longer PEG chains (e.g., 5 kDa) generate more effective steric barriers, reducing macrophage uptake by up to 90% in serum-containing media [5]. However, shorter chains (e.g., 1–2 kDa) may permit partial protein adsorption, as observed in studies where PEGylated gold nanoparticles (GNPs) conjugated with AS1411 aptamers showed increased macrophage uptake compared to non-PEGylated counterparts [5]. These findings suggest that Na-HEAA’s ethylene glycol segment could similarly balance stealth properties with targeted delivery needs, depending on its chain length and substitution pattern.

Ethylene Glycol Chain LengthProtein Adsorption ReductionMacrophage Uptake Reduction
1 kDa30–40%50–60%
5 kDa60–70%80–90%
10 kDa70–80%90–95%

Table 1. Impact of ethylene glycol chain length on protein adsorption and cellular uptake, extrapolated from PEGylation studies [5] [6].

The hydration layer formed by ethylene glycol moieties further enhances biocompatibility. Molecular dynamics simulations indicate that tightly bound water molecules around PEG chains create an energy barrier to protein adhesion, a phenomenon likely applicable to Na-HEAA’s hydroxyl-rich structure [6]. This property is particularly advantageous in drug delivery systems requiring prolonged circulation times, where reduced immune recognition improves therapeutic agent bioavailability.

Conjugation Strategies for Targeted Drug Delivery Systems

Na-HEAA’s carboxylate group enables covalent conjugation with therapeutic agents via esterification or amidation reactions, facilitating the development of targeted drug delivery systems. The sodium counterion enhances aqueous solubility, ensuring homogeneous dispersion of conjugates in physiological environments. For example, carboxylate-functionalized nanoparticles can be linked to antibodies or aptamers through carbodiimide chemistry, leveraging Na-HEAA as a spacer to optimize ligand orientation and binding affinity [7].

Recent advances highlight the utility of Na-HEAA in stabilizing nanoparticle-drug conjugates. In a study involving cyanine-based organic salts, counterion pairing with sodium improved nanoparticle stability and prevented dissociation in serum-containing media [7]. Similarly, Na-HEAA’s ethylene glycol moiety may mitigate aggregation in biological fluids, as demonstrated by PEGylated GNPs maintaining monodisperse distributions under physiological conditions [5]. These properties are critical for ensuring consistent drug release kinetics and minimizing off-target effects.

The compound’s bifunctional nature also supports modular conjugation approaches. For instance, the hydroxyl group on the ethylene glycol chain can be functionalized with targeting moieties (e.g., folate or transferrin), while the carboxylate group anchors therapeutic payloads. This dual functionality was exemplified in a platform where PEG-diacid derivatives served as linkers for antibody-drug conjugates, achieving tumor-specific accumulation in murine models [7]. Na-HEAA’s structural analogs could similarly enable spatially controlled conjugation, enhancing targeting precision.

Impact of Sodium Counterion on Biocompatibility Profiles

The sodium counterion in Na-HEAA significantly enhances its biocompatibility by improving solubility and modulating ionic interactions with biological membranes. Sodium salts generally exhibit higher aqueous solubility than their potassium or magnesium counterparts, a property critical for pharmaceutical formulations. For example, sodium starch glycolate, a related compound, achieves rapid tablet disintegration due to its sodium-mediated swelling behavior [3]. This principle extends to Na-HEAA, where the sodium ion facilitates rapid hydration and integration into hydrophilic matrices.

Comparative studies of organic salts reveal that sodium counterions reduce cytotoxicity relative to bulkier anions. In cyanine-based nanoparticles, sodium pairing minimized nonspecific interactions with cellular membranes, resulting in 70% lower hemolysis rates compared to tetrafluoroborate analogs [7]. The sodium ion’s small ionic radius and high charge density also promote stable electrostatic interactions with carboxylate groups, preventing aggregation and ensuring colloidal stability in physiological buffers [5].

Furthermore, the sodium counterion influences osmotic balance in biological systems. Unlike multivalent ions, sodium’s monovalent charge minimizes disruption of cellular ion gradients, a factor critical for maintaining cell viability during prolonged drug exposure. This property is particularly advantageous in hydrogel-based delivery systems, where sodium ions contribute to swelling without inducing cytotoxic osmotic stress [3] [5].

Functional Hydrogel Development for Heavy Metal Adsorption

Functional hydrogels incorporating sodium 2-(2-hydroxyethoxy)acetate have emerged as highly effective adsorbents for heavy metal removal from aqueous solutions [1] [3]. The unique molecular structure of this compound, featuring both hydrophilic carboxylate groups and hydroxyethoxy chains, enables the formation of three-dimensional polymeric networks with exceptional adsorption properties [4] [5].

The development of these functional hydrogels involves sophisticated synthesis methodologies that capitalize on the compound's dual functionality. The carboxylate moiety provides electrostatic interaction sites for metal ion binding, while the hydroxyethoxy chain contributes to the overall hydrophilicity and swelling behavior of the hydrogel matrix [6] [7]. Research demonstrates that hydrogels containing sodium 2-(2-hydroxyethoxy)acetate exhibit remarkable adsorption capacities for various heavy metal ions, including copper (II), cadmium (II), lead (II), and cobalt (II) [1] [6].

Mechanistic studies reveal that heavy metal adsorption occurs through multiple pathways, including ion exchange, electrostatic attraction, and coordination complex formation [6] [7]. The pseudo-second-order kinetic model provides the best fit for most adsorption processes, indicating that chemical adsorption is the rate-limiting step [1] [6]. Equilibrium studies demonstrate that the Langmuir isotherm model accurately describes the adsorption behavior, suggesting monolayer adsorption on homogeneous surfaces [8].

The hydrogel networks exhibit pH-sensitive behavior, with optimal heavy metal removal occurring at pH values between 5 and 6 [1] [6]. This pH dependency is attributed to the ionization state of functional groups within the hydrogel matrix and the speciation of metal ions in solution [7] [9]. Temperature effects on adsorption capacity follow typical endothermic behavior, with increased removal efficiency at elevated temperatures due to enhanced kinetic energy and improved mass transfer [8].

Regeneration studies indicate that these functional hydrogels maintain substantial adsorption capacity after multiple adsorption-desorption cycles. Hydrochloric acid treatment at pH 1-2 effectively desorbs adsorbed metal ions, enabling hydrogel reuse for up to five cycles while retaining more than 50% of initial adsorption capacity [6]. This regeneration capability significantly enhances the economic viability and environmental sustainability of the treatment process.

Polymeric Nanocomposite Fabrication for Catalytic Systems

The integration of sodium 2-(2-hydroxyethoxy)acetate into polymeric nanocomposite systems has demonstrated exceptional potential for catalytic applications [10] [11]. These advanced materials combine the beneficial properties of polymer matrices with the high surface area and reactivity of nanoparticles, creating synergistic effects that enhance catalytic performance [10] [12].

Synthesis of these nanocomposites typically employs in situ polymerization methods, where sodium 2-(2-hydroxyethoxy)acetate serves as both a functional monomer and a stabilizing agent [10] [11]. The compound's unique structure facilitates uniform dispersion of nanoparticles within the polymer matrix, preventing agglomeration and maintaining high catalytic activity [11]. Studies indicate that nanocomposites prepared using this approach achieve conversion efficiencies exceeding 99% for model reactions such as the reduction of 4-nitrophenol to 4-aminophenol [11].

The catalytic mechanism involves multiple steps, including substrate adsorption, activation through interaction with the nanocomposite surface, and product formation and desorption [10] [11]. The presence of sodium 2-(2-hydroxyethoxy)acetate enhances substrate accessibility to active sites while providing stabilization for intermediate species formed during the catalytic cycle [11]. Characterization studies using transmission electron microscopy reveal that nanoparticles maintain average diameters between 6-10 nanometers, providing optimal surface area-to-volume ratios for catalytic applications [13].

Thermal stability analysis demonstrates that these nanocomposites retain catalytic activity across temperature ranges of 25-80°C, with peak performance observed at 40-50°C [13]. The polymer matrix provides thermal buffering that prevents sintering of nanoparticles at elevated temperatures, maintaining long-term catalytic stability [14]. X-ray diffraction studies confirm preservation of nanoparticle crystalline structure within the polymer matrix, indicating minimal structural degradation during synthesis and operation [13].

Recyclability studies reveal that polymeric nanocomposites maintain catalytic efficiency for multiple reaction cycles. After ten consecutive uses, the materials retain approximately 85% of initial catalytic activity, demonstrating excellent durability for practical applications [11]. This sustained performance is attributed to the protective effect of the polymer matrix, which prevents leaching of active components and maintains structural integrity under reaction conditions.

Smart Responsive Materials for Environmental Remediation

Smart responsive materials incorporating sodium 2-(2-hydroxyethoxy)acetate exhibit remarkable sensitivity to environmental stimuli, enabling dynamic responses that enhance environmental remediation capabilities [15] [16]. These materials respond to various stimuli including pH, temperature, ionic strength, and chemical environment, providing versatile platforms for adaptive environmental applications [15] [17].

Thermo-responsive behavior of these materials is characterized by lower critical solution temperature (LCST) transitions, where the materials undergo reversible phase changes in response to temperature variations [17] [18]. Research demonstrates that materials containing sodium 2-(2-hydroxyethoxy)acetate exhibit LCST values between 32-40°C, making them suitable for ambient environmental applications [17]. Below the LCST, the materials exist in an expanded, hydrophilic state that facilitates pollutant uptake, while above the LCST, they contract and become hydrophobic, promoting pollutant release [18].

pH-responsive characteristics arise from the ionizable carboxylate groups present in sodium 2-(2-hydroxyethoxy)acetate [19] [20]. The compound exhibits a pKa value of approximately 3.3, enabling responsive behavior across environmentally relevant pH ranges [21]. In acidic conditions, the carboxylate groups remain protonated and neutral, while in basic conditions, they become deprotonated and negatively charged, dramatically altering material properties and environmental interactions [19].

The nanobuffering effect observed in these smart materials enables localized pH control independent of bulk environmental conditions [19]. This phenomenon allows for maintenance of optimal conditions for pollutant binding and release, even in complex environmental matrices with variable pH [19]. Studies demonstrate that this nanobuffering capability enhances pollutant selectivity and improves overall remediation efficiency by up to 40% compared to non-responsive materials [19].

Multi-stimuli responsive behavior enables sophisticated environmental applications where materials respond to combinations of environmental factors [15]. For example, temperature-pH dual responsive systems can provide sequential pollutant capture and release cycles optimized for specific environmental conditions [22]. These materials demonstrate real-time responsiveness with reaction times ranging from seconds to minutes, depending on the specific stimulus and material composition [15].

Field applications of smart responsive materials show promising results for environmental remediation. Pilot studies demonstrate effective removal of organic pollutants, heavy metals, and emerging contaminants from real wastewater streams. The materials exhibit excellent selectivity for target pollutants while maintaining stability in complex environmental matrices containing competing ions and organic matter. Long-term performance studies indicate sustained remediation capability for extended periods, with minimal degradation in responsive behavior over time.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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